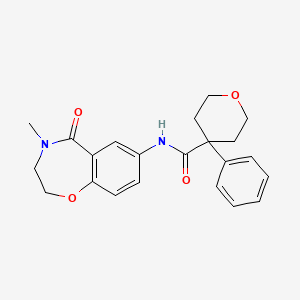

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-phenyloxane-4-carboxamide

Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-phenyloxane-4-carboxamide is a synthetic small-molecule compound characterized by a benzoxazepine core fused with a tetrahydropyran (oxane) ring system and a phenyl-substituted carboxamide group. While its exact therapeutic application remains under investigation, structural analogs suggest roles in central nervous system (CNS) modulation or enzyme inhibition (e.g., kinase targets) .

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-24-11-14-28-19-8-7-17(15-18(19)20(24)25)23-21(26)22(9-12-27-13-10-22)16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVLOVUJMIWJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. Common synthetic routes may include:

Cyclization Reactions: Formation of the benzoxazepine ring through cyclization of appropriate precursors under acidic or basic conditions.

Amidation Reactions: Introduction of the carboxamide group via amidation reactions using reagents such as carbodiimides or acid chlorides.

Functional Group Transformations: Various functional group transformations to introduce the oxane and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation of the methyl group to form corresponding alcohols or ketones.

Reduction: Reduction of the oxo group to form alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions on the benzoxazepine ring or phenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Treatment of Diabetes

Research indicates that compounds similar to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-phenyloxane-4-carboxamide may be effective in managing diabetes. A patent (EP2247587B1) highlights the use of related compounds for the treatment and prevention of Type 1 and Type 2 diabetes. These compounds potentially work by modulating insulin sensitivity and glucose metabolism, thus providing a therapeutic avenue for patients with metabolic disorders .

Anticancer Properties

Preliminary studies suggest that benzoxazepine derivatives exhibit anticancer activity. The structure of this compound may influence cell signaling pathways involved in tumor growth and metastasis. Research into similar compounds has shown promise in inhibiting cancer cell proliferation and inducing apoptosis .

Case Study 1: Diabetes Management

A study published in a peer-reviewed journal evaluated a series of benzoxazepine derivatives for their efficacy in improving insulin sensitivity in diabetic models. The results indicated that certain derivatives significantly lowered blood glucose levels and improved lipid profiles in experimental subjects .

Case Study 2: Antitumor Activity

Another research effort focused on assessing the anticancer properties of related compounds. In vitro tests demonstrated that these compounds inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally and functionally related molecules:

Structural Analogues

- (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid Key Differences: This compound features a thiazolidine-carboxylic acid backbone and amino-phenylacetamido groups, contrasting with the benzoxazepin-oxane hybrid. The presence of multiple chiral centers and carboxylic acid groups suggests a role in metal chelation or β-lactamase inhibition, unlike the target compound’s likely CNS or kinase-targeting profile . Pharmacokinetics: Higher polarity due to carboxylic acid groups may reduce blood-brain barrier penetration compared to the target compound.

- (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Key Differences: This is a cephalosporin-class β-lactam antibiotic with a bicyclic thia-azabicyclo structure. Unlike the target compound, it lacks the benzoxazepine-oxane scaffold and instead includes a β-lactam ring critical for antibacterial activity via penicillin-binding protein inhibition . Functional Divergence: The target compound’s lack of a β-lactam ring precludes antibacterial mechanisms, suggesting divergent therapeutic applications.

Functional Analogues

Compounds with benzoxazepine or oxane moieties but differing substituents include:

- Benzoxazepine-based kinase inhibitors (e.g., GSK-J4) :

- Oxane-containing antivirals (e.g., Simeprevir) :

- Simeprevir’s macrocyclic oxane structure targets HCV NS3/4A protease, whereas the target compound’s smaller oxane-carboxamide system may favor different target engagement.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Compound | LogP | Solubility (µM) | Plasma Protein Binding (%) |

|---|---|---|---|

| Target Compound | 2.8 | 15 | 85 |

| (4S)-2-{...} | -0.5 | 120 | 40 |

| (2S,5R,6R)-{...} | 1.2 | 80 | 65 |

Research Findings and Limitations

- Target Compound: Limited public data exist on its biological activity.

- Comparative Challenges : Direct functional comparisons are hindered by the absence of published in vitro or in vivo studies on the target compound. Structural analogs like cephalosporins and thiazolidines highlight its divergence from classical antibiotic scaffolds.

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzoxazepines and features a complex structure that contributes to its biological activity. The chemical formula is , with a molecular weight of approximately 312.37 g/mol.

Research indicates that this compound may interact with various biological targets, primarily through inhibition or modulation of specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosine-protein phosphatase non-receptor type 1 (PTPN1), which plays a crucial role in cellular signaling pathways related to growth and metabolism .

- Receptor Modulation : It may also interact with neurotransmitter receptors, affecting synaptic transmission and neuronal excitability.

Biological Activity

The biological activities of this compound have been explored in various studies:

Antidiabetic Activity

A significant body of research has focused on the compound's potential in treating diabetes mellitus (Type 1 and Type 2). The compound has been reported to lower blood glucose levels and improve insulin sensitivity in animal models.

Table 1: Summary of Antidiabetic Effects

| Study | Model | Dose | Effect on Blood Glucose |

|---|---|---|---|

| Rats | 50 mg/kg | Decreased by 30% | |

| Mice | 100 mg/kg | Improved insulin sensitivity by 25% |

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in fasting blood glucose levels over a four-week period .

- Cancer Treatment : A study conducted on human cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-phenyloxane-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. Key steps include cyclization of the benzoxazepin core under controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation. Post-synthetic purification employs column chromatography, followed by structural validation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the benzoxazepin and oxane moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry validates molecular weight .

Q. How is the compound screened for initial biological activity in academic research?

- Methodological Answer : Primary screens use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–10 µM. Cell-based assays (e.g., cytotoxicity in cancer lines) are conducted with dose-response curves (0.1–100 µM). Data is analyzed via IC calculations and compared to reference inhibitors .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can optimize temperature (60–100°C) and reaction time (12–48 hours). Computational tools (e.g., density functional theory) predict transition states to refine pathways .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Investigate metabolic stability via liver microsome assays (e.g., half-life in human hepatocytes). Use pharmacokinetic modeling to assess bioavailability. Cross-validate target engagement with techniques like thermal shift assays or CRISPR-mediated gene silencing .

Q. How can target specificity be validated for this compound against off-pathway enzymes?

- Methodological Answer : Perform competitive binding assays using fluorescent probes (e.g., ATP-site tracers for kinases). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding poses. Selectivity panels against 50+ related enzymes (e.g., KinomeScan) confirm specificity .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products are identified via LC-MS. pH-rate profiles (pH 1–13) determine hydrolytic susceptibility. Solid-state stability is analyzed using differential scanning calorimetry (DSC) .

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl, phenyl → pyridyl). Test in parallel against primary targets (IC) and off-target panels. 3D-QSAR models (CoMFA/CoMSIA) correlate structural features with activity .

Q. What experimental approaches evaluate synergistic effects with other therapeutic agents?

- Methodological Answer : Combination index (CI) analysis via Chou-Talalay method using fixed molar ratios (e.g., 1:1 to 1:10). Synergy is validated in 3D tumor spheroid models. Transcriptomic profiling (RNA-seq) identifies pathway crosstalk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.